Befloxatone is a synthetic organic compound belonging to the oxazolidinone class. [] It is recognized in scientific research for its potent and reversible inhibitory action on monoamine oxidase-A (MAO-A). [, , , , ] This selectivity for MAO-A distinguishes it from other compounds that inhibit both MAO-A and MAO-B. [] Befloxatone serves as a valuable tool in investigating MAO-A activity and its implications in various physiological and pathological processes.
Related Compounds
Clorgyline
Compound Description: Clorgyline is an irreversible inhibitor of monoamine oxidase (MAO) with a high selectivity for the MAO-A isoform. [, , ] It is often used as a pharmacological tool to study the role of MAO-A in various biological processes.
Relevance: Clorgyline serves as a comparative compound in studies investigating the MAO-A inhibitory activity of Befloxatone. Unlike Befloxatone, which is a reversible MAO-A inhibitor, Clorgyline irreversibly binds to and inhibits MAO-A. This difference in the mechanism of action is significant when considering the duration of drug effects and potential side effects. [, , ]
Lazabemide
Compound Description: Lazabemide is a selective and reversible inhibitor of MAO-B. [] It has been investigated for its potential therapeutic use in neurological disorders such as Parkinson's disease.
Relevance: Lazabemide acts as a negative control in studies characterizing the selectivity of Befloxatone for MAO-A. Befloxatone demonstrates high selectivity for MAO-A and does not significantly inhibit MAO-B. This selectivity is highlighted by the lack of effect of Lazabemide pretreatment on Befloxatone binding in PET studies, confirming that Befloxatone's action is primarily mediated through MAO-A inhibition. []
Moclobemide
Compound Description: Moclobemide is a reversible and selective MAO-A inhibitor used clinically as an antidepressant. [, , , , , ] It exhibits a more favorable side effect profile compared to older, irreversible MAO inhibitors.
Brofaromine
Compound Description: Brofaromine is a reversible inhibitor of MAO-A with weaker inhibitory activity towards MAO-B. [, , , ] It has been investigated for its antidepressant and anxiolytic properties.
Relevance: Brofaromine, along with Moclobemide, serves as a reference compound for evaluating the potency and selectivity of Befloxatone as a MAO-A inhibitor. [] Befloxatone generally exhibits higher potency in inhibiting MAO-A compared to Brofaromine, highlighting its potential as a more effective therapeutic agent. []
Toloxatone
Compound Description: Toloxatone is a reversible inhibitor of MAO-A that has been used in the treatment of depression. [, , , , ] It is structurally similar to Befloxatone, sharing the oxazolidinone core.
Relevance: Toloxatone serves as a lead compound and a close structural relative of Befloxatone. [, , , , ] The structural similarity between Befloxatone and Toloxatone has been instrumental in understanding the structure-activity relationship of this class of MAO-A inhibitors. Modifications to the core structure of Toloxatone, such as those seen in Befloxatone, have led to improved potency and selectivity for MAO-A. [, ]
Harmaline
Compound Description: Harmaline is a natural alkaloid that acts as a reversible inhibitor of MAO-A. [] It is found in the seeds of Peganum harmala and has been traditionally used for its psychoactive properties.
Relevance: Harmaline is included as a comparator compound in studies examining the in vitro inhibitory activity of Befloxatone on MAO-A. [] This comparison helps place Befloxatone's potency and efficacy in context within a broader range of MAO-A inhibitors, including naturally occurring compounds. []
BW 1370U87
Compound Description: BW 1370U87 is a reversible inhibitor of MAO-A. [] It has been investigated for its potential antidepressant and neuroprotective effects.
Relevance: BW 1370U87 serves as another reference compound in evaluating the in vitro potency of Befloxatone as a MAO-A inhibitor. [] These comparisons contribute to a more comprehensive understanding of the structure-activity relationship within this class of compounds and aid in identifying structural features crucial for potent MAO-A inhibition.
RS-8359
Compound Description: RS-8359 is a reversible and selective MAO-A inhibitor. [] It has been studied for its potential therapeutic benefits in depression and other neuropsychiatric disorders.
Relevance: RS-8359 is another reversible MAO-A inhibitor used as a comparison to Befloxatone's in vitro inhibitory activity against MAO-A. [] Such comparisons allow researchers to assess the relative potencies of different MAO-A inhibitors and identify compounds with potentially superior therapeutic profiles.
Nialamide
Compound Description: Nialamide is an irreversible and non-selective MAO inhibitor, meaning it inhibits both MAO-A and MAO-B. [] It was one of the first MAO inhibitors introduced for the treatment of depression but is now rarely used due to its side effect profile, particularly the risk of hypertensive crises.
Relevance: Nialamide is an example of an older, irreversible MAO inhibitor used to highlight the improved safety and tolerability profile of Befloxatone. [] Befloxatone's reversibility and selectivity for MAO-A translate to a lower risk of dietary interactions and other side effects commonly associated with irreversible, non-selective MAO inhibitors like Nialamide.
Phenelzine
Compound Description: Phenelzine is another irreversible and non-selective MAO inhibitor used in the treatment of depression. [, ] Like Nialamide, it carries a risk of serious dietary and drug interactions.
Relevance: Phenelzine serves as an example of an older MAO inhibitor with a less favorable safety profile compared to Befloxatone. [] Its inclusion in studies on Befloxatone helps illustrate the potential advantages of newer, reversible, and selective MAO-A inhibitors in terms of safety and tolerability. []
Paroxetine
Compound Description: Paroxetine is a selective serotonin reuptake inhibitor (SSRI) commonly prescribed as an antidepressant. [, , ] It exerts its therapeutic effect by blocking the reuptake of serotonin in the brain, thereby increasing serotonin levels in the synaptic cleft.
Relevance: Paroxetine is a representative of a different class of antidepressants (SSRIs) that is often compared to MAO-A inhibitors like Befloxatone in terms of their effects on serotonin neurotransmission. [, , ] Studies comparing Befloxatone and Paroxetine help researchers understand the similarities and differences between these two antidepressant classes in their mechanisms of action, therapeutic efficacy, and potential side effects. [, , ]
Amitriptyline
Compound Description: Amitriptyline is a tricyclic antidepressant (TCA) that acts by inhibiting the reuptake of both serotonin and norepinephrine in the brain. [, , ] It is an older antidepressant associated with a higher incidence of side effects compared to newer antidepressants like SSRIs or reversible MAO-A inhibitors.
Relevance: Amitriptyline is included in studies assessing the effects of Befloxatone on psychomotor performance and memory. [, , ] In these studies, Befloxatone demonstrates a more favorable profile compared to Amitriptyline, particularly regarding cognitive and psychomotor impairment. [, , ]
5-Methoxytryptamine
Compound Description: 5-Methoxytryptamine is a naturally occurring tryptamine derivative and a potent agonist of the 5-HT1 receptor subtype. [, ] It is often used as a pharmacological tool to investigate the role of 5-HT1 receptors in various physiological processes.
Relevance: 5-Methoxytryptamine is utilized to study the effects of Befloxatone on the sensitivity of 5-HT1 receptors, particularly the 5-HT1D autoreceptor involved in regulating serotonin release. [, ] Examining changes in the responsiveness of this receptor to 5-Methoxytryptamine following Befloxatone treatment provides insights into the drug's long-term impact on serotonin neurotransmission. [, ]
UK 14,304
Compound Description: UK 14,304 is a selective α2-adrenoceptor agonist commonly used as a pharmacological tool in research. [] It is used to investigate the function and regulation of α2-adrenoceptors in various tissues and systems.
Relevance: UK 14,304 is employed to assess the sensitivity of α2-adrenoceptors, both on serotonin and norepinephrine terminals, after long-term Befloxatone treatment. [] This evaluation helps researchers understand the potential impact of chronic Befloxatone administration on the noradrenergic system and its interplay with serotonin neurotransmission.
2-Methyl-5-HT
Compound Description: 2-Methyl-5-HT, also known as 2-methylserotonin, is a selective 5-HT3 receptor agonist. [] It is often used in research to study the role of 5-HT3 receptors in various physiological and behavioral processes.
Relevance: 2-Methyl-5-HT is used to examine the sensitivity of 5-HT3 receptors following long-term Befloxatone treatment. [] This investigation provides insights into the potential effects of Befloxatone on the 5-HT3 receptor system, which is implicated in various physiological functions, including nausea and vomiting, and has been investigated for its potential role in anxiety and mood disorders.
8-OH-DPAT
Compound Description: 8-OH-DPAT (8-Hydroxy-2-(di-n-propylamino)tetralin) is a selective 5-HT1A receptor agonist. [] It is frequently used as a pharmacological tool to investigate the function of 5-HT1A receptors in various behavioral and physiological processes.
Relevance: 8-OH-DPAT, alongside sumatriptan, is used to investigate the desensitization of 5-HT1A autoreceptors after long-term treatment with either Befloxatone or Paroxetine. [] Studying the altered responsiveness of 5-HT1A autoreceptors to 8-OH-DPAT after chronic drug administration provides valuable information about the long-term adaptive changes in serotonin neurotransmission induced by these antidepressants.
(R,S)-CGP-12177
Compound Description: (R,S)-CGP-12177 is a selective β-adrenergic receptor antagonist. [] It is often employed as a pharmacological tool to study the role of β-adrenergic receptors in various physiological processes.
Relevance: (R,S)-CGP-12177 is included in a study evaluating the transport of various PET radiotracers by human P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2). [] Although not directly related to Befloxatone's mechanism of action, this study highlights the importance of understanding drug transport mechanisms, particularly at the blood-brain barrier, for optimizing drug delivery and efficacy.
(R)-(-)-Deprenyl
Compound Description: (R)-(-)-Deprenyl, also known as selegiline, is a selective and irreversible MAO-B inhibitor. [, ] It is primarily used in the treatment of Parkinson's disease.
Relevance: (R)-(-)-Deprenyl is included in a study investigating the transport of PET radiotracers across biological barriers. [] Its inclusion highlights the importance of considering drug transport mechanisms when studying and developing new drugs, especially those targeting the central nervous system.
Diprenorphine
Compound Description: Diprenorphine is a potent opioid antagonist with high affinity for μ-, κ-, and δ-opioid receptors. [] It is primarily used in veterinary medicine as an antidote for opioid overdose.
Relevance: Diprenorphine is used in a study examining the transport of PET radiotracers across the blood-brain barrier. [] While not directly related to Befloxatone's pharmacology, this study emphasizes the importance of considering drug transporter interactions when evaluating drug distribution and brain penetration.
DPA-714
Compound Description: DPA-714 is a translocator protein (TSPO) ligand often radiolabeled and used as a PET tracer for imaging neuroinflammation. [] TSPO is primarily found in microglia and astrocytes, cells involved in the brain's immune response, and its expression is upregulated in various neurological disorders.
Relevance: DPA-714 is included in a study examining the transport of PET radiotracers. [] Although DPA-714 targets a different system than Befloxatone, understanding the factors influencing PET tracer transport at the blood-brain barrier is crucial for interpreting imaging data and developing new PET ligands.
Fallypride
Compound Description: Fallypride is a selective dopamine D2/D3 receptor antagonist commonly radiolabeled and used as a PET tracer for imaging dopamine D2/D3 receptors in the brain. [] It is often used to study dopamine dysregulation in various neuropsychiatric disorders.
Relevance: Fallypride is included in a study assessing the transport of PET radiotracers. [] The study highlights the significance of understanding how different compounds interact with transporter proteins at the blood-brain barrier, which is crucial for the development and interpretation of PET imaging studies.
Flumazenil
Compound Description: Flumazenil is a selective GABA-A receptor antagonist used clinically to reverse the sedative effects of benzodiazepines. [] It acts by competitively blocking the binding of benzodiazepines to the GABA-A receptor.
Relevance: Flumazenil is included in a study evaluating PET radiotracer transport. [] Although not directly related to Befloxatone's mechanism of action, this study emphasizes the importance of understanding drug transport mechanisms, especially at the blood-brain barrier, for optimizing drug delivery and efficacy.
2-Fluoro-A-85380
Compound Description: 2-Fluoro-A-85380 is a potent and selective dopamine D4 receptor agonist often radiolabeled and used as a PET tracer to study dopamine D4 receptors in the brain. [] Dopamine D4 receptors are implicated in various neuropsychiatric disorders, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD).
Relevance: 2-Fluoro-A-85380 is included in a study examining the transport of various PET radiotracers by human P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2). [] While not directly related to Befloxatone's mechanism of action, this study highlights the importance of understanding drug transport mechanisms, particularly at the blood-brain barrier, for optimizing drug delivery and efficacy.
LBT-999
Compound Description: LBT-999 is a radiolabeled compound that binds to the serotonin transporter (SERT) and is used as a PET tracer to image SERT in the brain. [] SERT is responsible for the reuptake of serotonin from the synaptic cleft, and its dysfunction is implicated in various mood disorders, including depression.
Relevance: LBT-999 is included in a study examining the transport of various PET radiotracers by human P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2). [] While not directly related to Befloxatone's mechanism of action, this study highlights the importance of understanding drug transport mechanisms, particularly at the blood-brain barrier, for optimizing drug delivery and efficacy.
Loperamide
Compound Description: Loperamide is an opioid agonist used as an antidiarrheal agent. [] It acts primarily on μ-opioid receptors in the gut, reducing gastrointestinal motility.
Relevance: Loperamide is included in a study assessing the transport of PET radiotracers. [] Its inclusion highlights the importance of considering drug transport mechanisms when studying and developing new drugs, especially those targeting the central nervous system.
p-MPPF
Compound Description: p-MPPF is a radiolabeled compound that binds to the serotonin transporter (SERT). [] It is often used in PET imaging studies to visualize and quantify SERT levels in the brain.
Relevance: p-MPPF is included in a study investigating the transport of various PET radiotracers by human P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2). [] While not directly related to Befloxatone's mechanism of action, this study highlights the importance of understanding drug transport mechanisms, particularly at the blood-brain barrier, for optimizing drug delivery and efficacy.
PE2I
Compound Description: PE2I is a radiolabeled compound that selectively binds to the dopamine transporter (DAT) and is used as a PET tracer for imaging DAT in the brain. [] DAT is responsible for the reuptake of dopamine from the synaptic cleft, and its dysfunction is implicated in several neuropsychiatric disorders, including Parkinson's disease and attention-deficit/hyperactivity disorder (ADHD).
Relevance: PE2I is included in a study examining the transport of various PET radiotracers by human P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2). [] While not directly related to Befloxatone's mechanism of action, this study highlights the importance of understanding drug transport mechanisms, particularly at the blood-brain barrier, for optimizing drug delivery and efficacy.
Pittsburgh Compound B (PIB)
Compound Description: Pittsburgh Compound B (PIB) is a radiolabeled compound that selectively binds to amyloid plaques in the brain and is used as a PET tracer to detect and image amyloid deposits in Alzheimer's disease. [] Amyloid plaques are a hallmark of Alzheimer's disease and contribute to the progressive cognitive decline characteristic of the disorder.
Relevance: PIB is included in a study examining the transport of various PET radiotracers by human P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2). [] While not directly related to Befloxatone's mechanism of action, this study highlights the importance of understanding drug transport mechanisms, particularly at the blood-brain barrier, for optimizing drug delivery and efficacy.
(R,S)-PK11195
Compound Description: (R,S)-PK11195 is an isoquinoline carboxamide derivative that acts as a ligand for the translocator protein (TSPO). [] TSPO is primarily found in mitochondria and is involved in various cellular processes, including cholesterol transport and steroid hormone synthesis.
Relevance: (R,S)-PK11195 is included in a study examining the transport of various PET radiotracers by human P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2). [] While not directly related to Befloxatone's mechanism of action, this study highlights the importance of understanding drug transport mechanisms, particularly at the blood-brain barrier, for optimizing drug delivery and efficacy.
Raclopride
Compound Description: Raclopride is a selective antagonist of dopamine D2/D3 receptors. [] It is commonly radiolabeled and used as a PET tracer to study dopamine D2/D3 receptor occupancy and distribution in the brain.
Relevance: Raclopride is included in a study evaluating the transport of PET radiotracers. [] Although not directly related to Befloxatone's mechanism of action, this study emphasizes the importance of understanding drug transport mechanisms, especially at the blood-brain barrier, for optimizing drug delivery and efficacy.
(R)-(+)-Verapamil
Compound Description: (R)-(+)-Verapamil is a calcium channel blocker primarily used in the treatment of hypertension, angina pectoris, and certain types of cardiac arrhythmias. [] It exerts its therapeutic effects by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels in cardiac and vascular smooth muscle cells.
Relevance: (R)-(+)-Verapamil is included in a study investigating the transport of various PET radiotracers by human P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2). [] While not directly related to Befloxatone's mechanism of action, this study highlights the importance of understanding drug transport mechanisms, particularly at the blood-brain barrier, for optimizing drug delivery and efficacy.
WAY-100635
Compound Description: WAY-100635 is a selective 5-HT1A receptor antagonist. [] It is often used as a pharmacological tool to investigate the role of 5-HT1A receptors in various behavioral and physiological processes.
Relevance: WAY-100635 is included in a study evaluating PET radiotracer transport. [] Although not directly related to Befloxatone's mechanism of action, this study emphasizes the importance of understanding drug transport mechanisms, especially at the blood-brain barrier, for optimizing drug delivery and efficacy.
Source and Classification
Befloxatone was synthesized by the Central Nervous System Medicinal Chemistry Department of Synthélabo Recherche. It is categorized under the category of monoamine oxidase inhibitors, specifically targeting the MAO-A isoform, which plays a crucial role in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine.
Synthesis Analysis
The synthesis of befloxatone involves several steps that utilize various chemical reactions to construct its molecular framework. One efficient method for synthesizing befloxatone includes the following key steps:
Starting Materials: The synthesis typically begins with readily available precursors that contain the oxazolidinone structure.
Key Reactions:
Formation of the Oxazolidinone Ring: This is achieved through cyclization reactions involving amines and carbonyl compounds.
Functional Group Modifications: Subsequent reactions may include alkylation or acylation to introduce necessary functional groups that enhance binding affinity to MAO-A.
Purification: The final product undergoes purification processes such as high-performance liquid chromatography (HPLC) to ensure a high degree of chemical purity (>98%).
The synthesis parameters, including temperature, reaction time, and solvent choice, are critical for optimizing yield and purity.
Molecular Structure Analysis
Befloxatone has a distinct molecular structure characterized by its oxazolidinone core. Its chemical formula is C14H15N3O2, and it features:
Oxazolidinone Ring: A five-membered ring containing nitrogen and oxygen atoms.
Side Chains: Various substituents that enhance its pharmacological activity.
The molecular weight of befloxatone is approximately 257.29 g/mol. Structural analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography has confirmed its three-dimensional conformation, which is essential for its interaction with MAO-A.
Chemical Reactions Analysis
Befloxatone participates in several chemical reactions relevant to its function as a monoamine oxidase inhibitor:
Inhibition of Monoamine Oxidase A: Befloxatone selectively binds to MAO-A, preventing the enzyme from catalyzing the oxidative deamination of monoamines. This inhibition leads to increased levels of neurotransmitters in the synaptic cleft.
Reversible Binding: The interaction between befloxatone and MAO-A is competitive and reversible, allowing for potential recovery of enzyme activity after cessation of drug administration.
Metabolism: Befloxatone itself undergoes metabolic transformations involving conjugation and oxidation, primarily in the liver, which are critical for its pharmacokinetics.
Mechanism of Action
The mechanism by which befloxatone exerts its effects involves:
Selective Inhibition: Befloxatone selectively inhibits MAO-A with a Ki value ranging from 1.9 to 3.6 nM, demonstrating higher potency compared to other reference compounds.
Neurotransmitter Modulation: By inhibiting MAO-A, befloxatone increases the availability of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This increase contributes to its potential antidepressant effects.
Dose-Dependent Effects: Studies have shown that befloxatone's effects on neurotransmitter levels are dose-dependent, with significant increases observed at specific dosages (e.g., 0.75 mg/kg) followed by recovery within 24 hours post-administration.
Physical and Chemical Properties Analysis
Befloxatone exhibits several notable physical and chemical properties:
Appearance: Typically presented as a white crystalline solid.
Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
These properties are crucial for formulation development in pharmaceutical applications.
Applications
Befloxatone's primary application lies within the field of psychiatry as a potential treatment for depression due to its MAO-A inhibitory properties. Other notable applications include:
Neuroimaging: The radiolabeled form [^11C]befloxatone has been utilized in positron emission tomography (PET) studies to measure MAO-A density in human brains, providing insights into various neuropsychiatric disorders.
Research Tool: As a selective MAO-A inhibitor, befloxatone serves as a valuable tool in pharmacological research aimed at understanding mood disorders and developing new antidepressant therapies.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BC-11 hydrobromide is an inhibitor of Urokinase-Plasminogen Activator (uPa) which induces additional impairment of mitochondrial activity, the production of reactive oxygen species, and promotion of apoptosis.
BBT594, also known as NVP-BBT594, is potent and selective RET and JAK2 inhibitor. NVP-BBT594 impairs GDNF-RET signaling and GDNF-dependent growth of MCF7-LTED cells. NVP-BBT594 targets GDNF-RET signaling and sensitizes MCF7-2A cells to letrozole treatment. GDNF-RET signaling as a rational therapeutic target may be useful to combat or delay the onset of AI resistance in breast cancer.
BC12 is a potent inhibitor of IL-2 secretion. BC12 exhibits unusually potent immunosuppressive and immunomodulatory actions on T lymphocyte function, including inhibition of T cell proliferation and IL-2 cytokine production.